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Compound of Interest

Compound Name: Aflatoxin B2-d3

CAS No.: 1217830-52-8

Cat. No.: B564661 Get Quote

Executive Summary
Aflatoxin B2-d3 is a stable isotope-labeled analog of Aflatoxin B2, a potent mycotoxin

produced by Aspergillus flavus and Aspergillus parasiticus. Chemically, it functions as a specific

isotopologue where three hydrogen atoms on the O-methyl group are replaced by deuterium (

H).

Its primary application is in quantitative analytical chemistry, specifically Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By serving as an internal standard,

Aflatoxin B2-d3 allows for the correction of matrix effects, ionization suppression, and

extraction losses via Isotope Dilution Mass Spectrometry (IDMS). This guide details its

structural identity, physicochemical behavior, and critical mass spectrometric transitions

required for high-fidelity data acquisition.

Chemical Identity and Structure
Aflatoxin B2-d3 retains the core dihydro-aflatoxin scaffold but modifies the methoxy

substituent to ensure mass differentiation from the native analyte.
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Parameter Specification

Chemical Name Aflatoxin B2-d3 (O-methyl-d3)

IUPAC Name

(6aR,9aS)-4-(trideuteriomethoxy)-2,3,6a,8,9,9a-

hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-

h]chromene-1,11-dione

CAS Number 1217830-52-8

Molecular Formula

Molecular Weight
317.31 g/mol (approx.[1] 3.02 Da shift from

Native B2)

Appearance White to off-white crystalline powder

Structural Visualization
The following diagram illustrates the core scaffold of Aflatoxin B2, highlighting the saturation of

the terminal furan ring (distinguishing it from B1) and the specific site of deuteration at the

methoxy group.
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Figure 1: Structural decomposition of Aflatoxin B2-d3. The saturation of the bis-furan ring

distinguishes B2 from B1, while the trideuteriomethoxy group provides the mass spectral shift.
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Understanding the solubility and stability profile of Aflatoxin B2-d3 is critical for preparing

accurate stock solutions and preventing degradation during storage.

Solubility Profile
Aflatoxin B2-d3 is a highly lipophilic compound.

Soluble in: Methanol, Acetonitrile, Chloroform, Acetone.

Slightly Soluble in: Water (approx. 10–20 µg/mL).[2]

Protocol Recommendation: Stock solutions should be prepared in Acetonitrile or Methanol.

Avoid pure water for stock preparation to prevent precipitation and adsorption to glass

surfaces.

Stability and Degradation
Like its native counterpart, Aflatoxin B2-d3 is sensitive to environmental factors.

Photostability:Unstable. Aflatoxins undergo photodegradation under UV light.

Action: All manipulations must occur under yellow light or in amber glassware.

pH Sensitivity:

Acidic/Neutral: Relatively stable.

Alkaline (pH > 10):Unstable. The lactone ring hydrolyzes, opening the structure and

rendering it non-fluorescent and analytically distinct. This reaction is reversible upon

acidification, but it complicates quantification.

Action: Avoid alkaline washing steps during extraction.

Mass Spectrometry Characterization
The value of Aflatoxin B2-d3 lies in its behavior in LC-MS/MS. It co-elutes with Aflatoxin B2

(correcting for retention time shifts) but is mass-resolved.
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Ionization Mechanism
Mode: Electrospray Ionization (ESI)[3]

Polarity: Positive (+)

Adducts: Predominantly forms the protonated molecule

. Sodium adducts

may form but are generally avoided for quantification due to poor fragmentation efficiency.

Fragmentation Pathway
Upon Collision Induced Dissociation (CID), Aflatoxin B2-d3 follows a specific fragmentation

pathway involving the sequential loss of carbon monoxide (CO) molecules from the lactone and

cyclopentenone rings. Crucially, the deuterated methoxy group is typically retained in the

primary daughter ions, preserving the +3 Da shift.

MRM Transition Table (LC-MS/MS)
The following transitions are standard for Multiple Reaction Monitoring (MRM) on triple

quadrupole instruments.

Analyte
Precursor Ion
(m/z)

Product Ion 1
(Quantifier)

Product Ion 2
(Qualifier)

Loss
Mechanism

Aflatoxin B2

(Native)
315.1 287.1 259.1

Loss of CO (-28)

/ 2CO (-56)

Aflatoxin B2-d3

(IS)
318.1 290.1 262.1

Loss of CO (-28)

/ 2CO (-56)

Note: Collision energies (CE) typically range from 25–40 eV depending on the specific

instrument platform (e.g., Agilent 6400 series vs. Sciex QTRAP).
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Experimental Protocol: Internal Standard
Application
To ensure scientific integrity, the internal standard must be introduced at the earliest possible

step of sample preparation.

Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC-MS/MS Analysis

Homogenized Sample
(e.g., Corn, Peanut)

Spike with Aflatoxin B2-d3
(Known Concentration)

Step 1

Solvent Extraction
(Acetonitrile/Water)

Step 2: Equilibration

Clean-up
(Immunoaffinity or SPE)

Step 3

LC Separation
(C18 Column)

Step 4: Injection

MS/MS Detection
(MRM Mode)

Data Processing
Ratio (Area Native / Area IS)

Quantification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b564661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking before extraction

compensates for recovery losses.

Preparation of Standard Solutions
Primary Stock: Dissolve 1 mg Aflatoxin B2-d3 in 10 mL Acetonitrile to achieve 100 µg/mL.

Store at -20°C in amber glass.

Working Solution: Dilute Primary Stock with 50:50 Methanol:Water to 1 µg/mL for daily use.

Spiking: Add the working solution to the sample matrix prior to adding extraction solvents. A

typical target concentration in the final vial is 1–5 ng/mL.

Calculation Principle
The concentration of the native analyte (

) is calculated using the response ratio, independent of absolute recovery:

Where

is the Response Factor derived from a calibration curve. Because B2-d3 is chemically identical
to B2, matrix suppression affects both equally, canceling out the error.

Safety and Handling
WARNING: Aflatoxin B2-d3 is a Class 1 Carcinogen. Although deuterated, it possesses the

same biological activity and toxicity as native Aflatoxin B2.

Hazard: Hepatotoxic, mutagenic, and carcinogenic.[4]

Engineering Controls: Handle only in a certified chemical fume hood or biological safety

cabinet.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Decontamination: Spills should be treated with 10% Sodium Hypochlorite (Bleach) for at

least 30 minutes to oxidize and destroy the toxin before cleanup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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